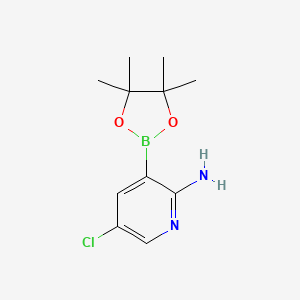

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CMB) is a boron-containing aldehyde that has been studied for its potential applications in various fields, such as synthetic organic chemistry, biochemistry, and pharmacology. CMB is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Boric Acid Ester Intermediates : Compounds similar to 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have been studied for their structures and properties. Such compounds are obtained through multi-step substitution reactions and analyzed using spectroscopic methods like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further confirmed by X-ray diffraction and conformational analyses using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Crystal Structure and Vibrational Properties : Another study focused on the synthesis and characterization of similar compounds. It used spectroscopic techniques for structural confirmation and DFT calculations to analyze molecular electrostatic potential and frontier molecular orbitals, offering detailed information about their vibrational properties (Wu et al., 2021).

Catalysis and Reaction Mechanisms

Pd-Catalyzed Borylation : The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, closely related to the chemical , has been achieved through palladium-catalyzed borylation of arylbromides. This method is particularly effective for borylation of arylbromides with sulfonyl groups, highlighting its significance in organic synthesis (Takagi & Yamakawa, 2013).

Hydrogen Peroxide Vapor Detection : A study on organic thin-film fluorescence probes, including derivatives of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrated its application in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This research offers a potential application in explosive detection and safety measures (Fu et al., 2016).

Application in Medicinal Chemistry

- Antifungal and Antibacterial Bioactivity : Novel compounds synthesized from reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited significant antifungal and moderate antibacterial activities, particularly against strains like Aspergillus niger and Bacillus cereus. This research suggests its potential in developing new antimicrobial agents (Irving et al., 2003).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the metabolic activity of the cells, can also influence the compound’s action and efficacy.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde to the final product through a series of reactions.", "Starting Materials": [ "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde", "3-chlorobenzaldehyde", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carbaldehyde in tetrahydrofuran and add sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 2: Add 3-chlorobenzaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol and hydrochloric acid. Stir the mixture for 1 hour.", "Step 4: Extract the product with ethyl acetate and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

Numéro CAS |

1356642-60-8 |

Nom du produit |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Formule moléculaire |

C13H16BClO3 |

Poids moléculaire |

266.5 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)